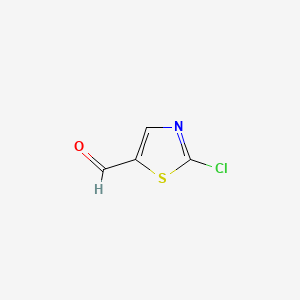

2-Chlorothiazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCBQQXHFIDIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363170 | |

| Record name | 2-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95453-58-0 | |

| Record name | 2-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorothiazole-5-carbaldehyde from 2-Chlorothiazole

This guide provides a comprehensive overview of the synthetic routes for preparing 2-chlorothiazole-5-carbaldehyde, a crucial intermediate in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in a multitude of pharmaceuticals, and the functionalization of this core is of paramount importance for the generation of novel therapeutic agents.[1][2][3] This document will delve into the prevalent synthetic strategies, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their applications.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a wide array of biologically active compounds. Its utility stems from the presence of three reactive sites: the aldehyde group, the chloro substituent, and the thiazole ring itself. The aldehyde functionality serves as a versatile handle for various transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse molecular fragments. The chloro group can be displaced by nucleophiles, allowing for the attachment of different substituents at the 2-position of the thiazole ring. This structural motif is found in numerous compounds investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]

Synthetic Strategies for the Formylation of 2-Chlorothiazole

The introduction of a formyl group onto the 2-chlorothiazole ring at the 5-position is the key transformation in the synthesis of the target molecule. Two primary methods have proven effective for this purpose: direct formylation using an organolithium intermediate and the Vilsmeier-Haack reaction.

Directed Ortho-Metalation and Formylation

This classical approach involves the deprotonation of 2-chlorothiazole at the 5-position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as ethyl formate or N,N-dimethylformamide (DMF), to yield the desired aldehyde.

Mechanism: The reaction proceeds via a directed ortho-metalation pathway. The chlorine atom at the 2-position and the sulfur atom of the thiazole ring direct the deprotonation to the adjacent C5 position. The subsequent nucleophilic attack of the lithiated thiazole on the formylating agent, followed by workup, affords this compound.

Caption: Directed ortho-metalation and formylation of 2-chlorothiazole.

Experimental Protocol: Directed Ortho-Metalation and Formylation [5]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 1000 mL) and 2-chlorothiazole (80 g).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyl lithium (320 mL, 2.5 M in hexanes, 0.8 mol) is added dropwise to the stirred solution over 1 hour, maintaining the internal temperature at -78 °C.

-

Formylation: After the addition is complete, ethyl formate (74 g) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred for an additional hour at this temperature.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) and stirred for 30 minutes.

-

Extraction: The reaction mixture is allowed to warm to room temperature and then diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Work-up: The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a solid.

Data Summary: Directed Ortho-Metalation and Formylation

| Reagent | Molar Equiv. | Quantity | Role |

| 2-Chlorothiazole | 1.0 | 80 g | Starting Material |

| n-Butyl Lithium | 1.2 | 320 mL (2.5 M) | Deprotonating Agent |

| Ethyl Formate | 1.5 | 74 g | Formylating Agent |

| Anhydrous THF | - | 1000 mL | Solvent |

| Yield | 72 g (73%) |

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] This reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[7][8][9]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[7] The electron-rich 2-chlorothiazole then acts as a nucleophile, attacking the Vilsmeier reagent to form a tetrahedral intermediate. Subsequent elimination of a stable leaving group and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.

Caption: The Vilsmeier-Haack formylation of 2-chlorothiazole.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 2-Chlorothiazole: 2-Chlorothiazole is added dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: The reaction mixture is then heated to a specified temperature (typically between 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

Hydrolysis: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Work-up: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Vilsmeier-Haack Reaction (Representative)

| Reagent | Molar Equiv. | Role |

| 2-Chlorothiazole | 1.0 | Starting Material |

| POCl₃ | 1.1 - 1.5 | Activating Agent |

| DMF | - | Reagent & Solvent |

| Typical Yield | 60-80% |

Comparative Analysis and Field Insights

| Feature | Directed Ortho-Metalation | Vilsmeier-Haack Reaction |

| Reagents | n-BuLi (pyrophoric, moisture-sensitive), Ethyl Formate | POCl₃ (corrosive, moisture-sensitive), DMF |

| Temperature | Cryogenic (-78 °C) | Moderate (0 °C to 80 °C) |

| Scalability | More challenging due to low temperatures and pyrophoric reagents | Generally more amenable to large-scale synthesis |

| Substrate Scope | Sensitive to functional groups incompatible with strong bases | Tolerant of a wider range of functional groups |

| Work-up | Quenching with NH₄Cl, standard extraction | Hydrolysis, neutralization, and extraction |

| Yield | Often high (e.g., 73%)[5] | Generally good to excellent (60-80%) |

Expertise & Experience:

From a practical standpoint, the choice between these two methods often hinges on the scale of the synthesis and the available laboratory infrastructure. The directed ortho-metalation route, while providing a high yield in the reported literature, requires stringent anhydrous conditions and the handling of pyrophoric n-butyllithium at cryogenic temperatures. This can be operationally demanding, especially on a larger scale.

The Vilsmeier-Haack reaction, on the other hand, is often more forgiving in terms of reaction conditions and is generally easier to scale up. The reagents are corrosive and require careful handling, but the reaction temperatures are more moderate. For many applications in drug discovery where rapid access to a variety of analogs is necessary, the Vilsmeier-Haack reaction may be the more pragmatic choice due to its broader functional group tolerance and operational simplicity.

Conclusion

The synthesis of this compound from 2-chlorothiazole can be effectively achieved through both directed ortho-metalation and the Vilsmeier-Haack reaction. The selection of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, available equipment, and the presence of other functional groups in more complex substrates. This guide provides the necessary technical details and practical insights to enable researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

-

Improved Synthesis of 2-Substituted 4-Chlorothiazole-5-carbaldehydes - LookChem. (1997). Journal of Heterocyclic Chemistry, 1427-1429. Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380.

-

Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved from [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from a publication by P. G. Research Center, Department of Chemistry, Z.B.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science Ltd.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021, March 7). Retrieved from [Link]

- EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents. (n.d.).

- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (n.d.).

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]

-

Process for the preparation of chlorothiazole derivatives - European Patent Office - EP 0446913 A1. (n.d.). Retrieved from [Link]

-

Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed. (2011). Archiv der Pharmazie, 344(8), 451-458. Retrieved from [Link]

-

Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (2010). ARKIVOC, 2010(6), 32-38. Retrieved from [Link]

- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents. (n.d.).

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. growingscience.com [growingscience.com]

physicochemical properties of 2-Chlorothiazole-5-carbaldehyde

<An In-depth Technical Guide on the Physicochemical Properties of 2-Chlorothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a cornerstone heterocyclic building block in the field of medicinal chemistry. Its intrinsic reactivity and structural features make it a valuable precursor for the synthesis of a diverse array of pharmacologically active molecules. A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for the rational design of synthetic routes, optimization of reaction conditions, and the prediction of its behavior in complex biological systems. This technical guide provides a detailed exploration of the core physicochemical characteristics of this compound, substantiated by established experimental protocols and expert analysis, to aid researchers in harnessing its full potential in drug discovery and development.

Strategic Importance in Medicinal Chemistry

The thiazole motif is a well-established "privileged scaffold" in drug design, frequently appearing in the structures of numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring a chlorine atom at the 2-position and a carbaldehyde group at the 5-position, bestows upon it a unique and highly desirable reactivity profile. The potent electron-withdrawing nature of both substituents activates the molecule for a range of chemical transformations, most notably nucleophilic aromatic substitution at the C2 position and a variety of condensation and derivatization reactions at the aldehyde functionality. This dual reactivity allows for the systematic and efficient introduction of molecular diversity, a key strategy in the hit-to-lead and lead optimization phases of drug discovery.

Fundamental Physicochemical Properties

A granular understanding of the physicochemical properties of this compound is fundamental to its practical application. These properties govern its handling, storage, solubility, and reactivity, thereby influencing every stage of its use from reaction setup to final product purification.

Molecular Identity and Structure

The unambiguous identification of a chemical entity begins with its molecular structure and associated identifiers.

Figure 1: Molecular Structure of this compound A diagram illustrating the arrangement of atoms and bonds in the this compound molecule.

Table 1: Chemical and Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C4H2ClNOS | |

| Molecular Weight | 147.58 g/mol | |

| CAS Number | 95453-58-0 | |

| Appearance | Solid | |

| Melting Point | 85-88 °C | [1] |

| Boiling Point (Predicted) | 278.6±32.0 °C | [1] |

| Density (Predicted) | 1.541±0.06 g/cm3 | [1] |

| pKa (Predicted) | -0.94±0.10 | [1] |

| InChI | 1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |

| SMILES | [s]1c(ncc1C=O)Cl |

Solubility and Handling

The solubility profile of a compound is a critical determinant in the choice of reaction solvents and purification methods. This compound is generally soluble in common organic solvents such as ethers.[2] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles, to avoid contact with skin and eyes.[3] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

-

Objective: To determine suitable solvents for reaction and purification.

-

Methodology:

-

Place approximately 10 mg of this compound into a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane).

-

Agitate the tubes vigorously for 30 seconds.

-

Visually inspect for dissolution.

-

-

Expert Interpretation: The observed solubility will directly inform the selection of solvent systems for homogeneous reactions and for chromatographic purification techniques such as column chromatography.

Spectroscopic Characterization

Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, serving as a primary tool for structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the proton environment of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.2 | Singlet | 1H | Thiazole ring proton |

-

Causality in Chemical Shifts: The significant downfield shift of the aldehydic proton is a classic hallmark of this functional group. The thiazole ring proton is also deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electron-withdrawing effect of the chlorine and aldehyde substituents. The observation of singlets for both protons is consistent with the absence of vicinal proton-proton coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 3: Expected Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 - 1700 | C=O stretch (aldehyde) |

| ~1500 - 1600 | C=N stretch (thiazole ring) |

| ~700 - 800 | C-Cl stretch |

-

Trustworthiness of Data: The strong, sharp absorption band in the carbonyl region is a highly reliable indicator of the aldehyde functionality. The precise frequency can provide subtle clues about conjugation within the molecule.

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is dictated by its inherent reactivity, which can be logically dissected into two primary domains: reactions at the C2 position and transformations of the aldehyde group.

Figure 2: Primary Reaction Pathways A flowchart illustrating the two main avenues of chemical reactivity for this compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position of the thiazole ring is activated towards displacement by a wide range of nucleophiles. This is a powerful strategy for introducing diverse side chains and building blocks, a common tactic in the generation of compound libraries for high-throughput screening.

-

Chemistry of the Aldehyde Group: The carbaldehyde functionality is a versatile handle for a plethora of well-established organic transformations. These include, but are not limited to, reductive amination to introduce substituted amines, Wittig-type reactions to form alkenes, and oxidation to the corresponding carboxylic acid or reduction to the alcohol.

Safety and Handling

This compound is classified as an irritant.[1] It may be harmful if swallowed and can cause skin and eye irritation.[4] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4]

Conclusion

This compound is a high-value, versatile building block in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with a predictable and exploitable reactivity profile, make it an ideal starting material for the synthesis of complex molecular architectures. A thorough understanding of the data and principles outlined in this guide will empower researchers to effectively and safely utilize this compound in their drug discovery endeavors, ultimately accelerating the development of new therapeutic agents.

References

-

2-Chloro-1,3-thiazole-5-carbaldehyde | C4H2ClNOS | CID 1479765 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Chlorothiazole-5-carboxaldehyde | CAS#:104146-17-0 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Thiophenecarboxaldehyde, 5-chloro- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE Nine Chongqing Chemdad Co. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015, October 16). Retrieved January 4, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7). Retrieved January 4, 2026, from [Link]

-

5-chlorothiazole-2-carbaldehyde (C4H2ClNOS) - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]

-

Benzothiazole, 5-chloro-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chlorothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its substituted thiazole core is a key pharmacophore in a variety of biologically active compounds. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the chemical formula C₄H₂ClNOS, forms the basis for the interpretation of its spectroscopic data. The arrangement of the thiazole ring, the chloro substituent at position 2, and the carbaldehyde group at position 5 gives rise to a unique electronic environment for each atom, which is reflected in the corresponding spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is relatively simple, exhibiting two distinct singlets.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.96 | Singlet | 1H | Aldehyde proton (-CHO) |

| 8.21 | Singlet | 1H | Thiazole ring proton (H-4) |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz[1] |

Interpretation:

The downfield chemical shift of the singlet at 9.96 ppm is characteristic of an aldehyde proton.[1] This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group. The singlet at 8.21 ppm is assigned to the proton at the 4th position of the thiazole ring.[1] Its downfield position is a result of the aromatic nature of the thiazole ring and the cumulative electron-withdrawing effects of the nitrogen and sulfur heteroatoms, as well as the chlorine and aldehyde substituents. The singlet nature of both peaks indicates the absence of adjacent protons, which is consistent with the molecular structure.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Based on established chemical shift ranges for similar functional groups, the following assignments for the four carbon atoms in this compound can be predicted.

Predicted Experimental Data:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~185 | C=O (Aldehyde) | Carbonyl carbons in aldehydes typically resonate in this downfield region.[2] |

| ~155 | C-2 (Thiazole) | Carbon attached to both nitrogen and chlorine is expected to be significantly deshielded. |

| ~145 | C-5 (Thiazole) | Carbon attached to the aldehyde group and sulfur will also be in the aromatic region. |

| ~130 | C-4 (Thiazole) | The carbon bearing the single proton is expected in the aromatic region. |

Interpretation:

The carbon of the aldehyde group is expected to have the most downfield chemical shift due to the double bond to the highly electronegative oxygen atom. The three carbons of the thiazole ring are all expected to resonate in the aromatic region, with their specific shifts influenced by the attached substituents and their position relative to the heteroatoms. The C-2 carbon, bonded to both the electronegative nitrogen and chlorine atoms, is predicted to be the most deshielded of the ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Experimental Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 and ~2750 | Medium | C-H stretch of the aldehyde |

| ~1700 | Strong | C=O stretch of the aldehyde |

| ~1500-1600 | Medium | C=C and C=N stretching of the thiazole ring |

| ~1100-1200 | Medium | C-N stretching |

| ~700-800 | Strong | C-Cl stretching |

Interpretation:

The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong absorption around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde. The presence of the aldehyde functional group should also be confirmed by two medium intensity bands in the region of 2850-2750 cm⁻¹, corresponding to the C-H stretching vibration of the aldehyde proton. The aromatic nature of the thiazole ring will give rise to C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to appear as a strong band in the lower frequency region of the spectrum.

Caption: A typical workflow for acquiring FT-IR data of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Experimental Data:

| m/z | Predicted Fragment | Interpretation |

| 147/149 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 146/148 | [M-H]⁺ | Loss of the aldehyde proton. |

| 118/120 | [M-CHO]⁺ | Loss of the formyl radical. |

| 83 | [C₃HNS]⁺ | Fragmentation of the thiazole ring. |

Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 147, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 149, with approximately one-third the intensity, will correspond to the molecule containing the ³⁷Cl isotope, confirming the presence of one chlorine atom. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Further fragmentation of the thiazole ring would lead to smaller charged fragments.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

References

-

PubChem. 2-Chloro-1,3-thiazole-5-carboxylic acid. [Link]

-

NIST Chemistry WebBook. Benzaldehyde, 2-chloro-. [Link]

-

NIST Chemistry WebBook. 2-Thiophenecarboxaldehyde, 5-chloro-. [Link]

-

PubChem. 2-Methyl-1,3-thiazole-5-carbaldehyde. [Link]

-

SpectraBase. Chlorothiazide. [Link]

-

PubChem. 5-chlorothiazole-2-carbaldehyde. [Link]

-

PubChem. 2-Thiophenecarboxaldehyde, 5-chloro-. [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chlorothiazole-5-carbaldehyde

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-chlorothiazole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, presents a detailed experimental protocol for its acquisition, and offers insights into spectral interpretation.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous pharmaceuticals, including the vitamin thiamine (B1)[1]. The presence of a reactive aldehyde group and a chlorine atom provides versatile handles for further synthetic modifications, making it a valuable building block for the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms, their connectivity, and the overall structure of a molecule. A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for verifying its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

Theoretical Analysis of the ¹H NMR Spectrum

The structure of this compound dictates a relatively simple ¹H NMR spectrum, characterized by two distinct signals.

Chemical Structure:

Caption: Chemical structure of this compound.

Based on this structure, we anticipate two signals in the ¹H NMR spectrum: one from the proton on the thiazole ring (H4) and one from the aldehyde proton.

Predicted Chemical Shifts (δ)

-

Aldehyde Proton (-CHO): The proton of an aldehyde group is typically found in the downfield region of the NMR spectrum, generally between 9 and 10 ppm[2][3][4]. This significant deshielding is due to two main factors: the anisotropic effect of the carbonyl (C=O) double bond, which creates a local magnetic field that reinforces the external applied magnetic field at the proton's location, and the electron-withdrawing nature of the oxygen atom.

-

Thiazole Ring Proton (H4): Protons attached to aromatic and heteroaromatic rings also resonate at downfield chemical shifts, typically between 6.5 and 8.2 ppm[4]. The π-electron system of the thiazole ring induces a diamagnetic ring current when placed in an external magnetic field. This ring current generates a secondary magnetic field that deshields the protons on the periphery of the ring, shifting their resonance to a higher frequency[4]. The electronegativity of the neighboring sulfur and nitrogen atoms, as well as the electron-withdrawing aldehyde group, will further influence the precise chemical shift of this proton.

Predicted Spin-Spin Coupling (J)

In this compound, the aldehyde proton and the thiazole ring proton are separated by four bonds (H-C-C-C-H). Long-range coupling over four or more bonds is generally weak (0-3 Hz) and often not resolved, especially in standard NMR experiments. Therefore, both signals in the spectrum are expected to appear as singlets.

Experimental ¹H NMR Data

Published experimental data for the ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) recorded on a 400 MHz spectrometer confirms the theoretical predictions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | 9.96 | Singlet (s) | 1H |

| Thiazole Proton (H4) | 8.21 | Singlet (s) | 1H |

| (Source: ChemicalBook, 2023)[5] |

The experimental values align perfectly with the expected chemical shift ranges. The aldehyde proton resonates at 9.96 ppm, and the thiazole proton appears at 8.21 ppm. Both signals are observed as singlets, indicating no significant coupling between them, as anticipated.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment

-

Sample: this compound (solid)[6]

-

NMR Solvent: Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Equipment:

-

NMR tube (5 mm)

-

Vortex mixer

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

-

Sample Preparation Workflow

Caption: Step-by-step workflow for preparing the NMR sample.

Spectrometer Parameters (Illustrative for a 400 MHz Instrument)

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative ¹H NMR. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with this sample amount. |

| Relaxation Delay (D1) | 5 s | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 4 s | Provides adequate resolution. |

| Spectral Width (SW) | 20 ppm | Covers the full range of expected proton chemical shifts. |

| Temperature | 298 K | Standard room temperature acquisition. |

Spectral Interpretation and Purity Assessment

Signal Assignment

-

δ 9.96 (s, 1H): This downfield singlet is unambiguously assigned to the aldehyde proton . Its chemical shift is characteristic of aldehydes and its integration corresponds to one proton[2][5].

-

δ 8.21 (s, 1H): This singlet in the aromatic region is assigned to the proton at the C4 position of the thiazole ring. Its integration value of one proton is consistent with this assignment[5].

-

δ 0.00 (s): The signal at 0 ppm is from the internal standard, Tetramethylsilane (TMS) .

-

δ 7.26 (s): A small singlet at this chemical shift is typically observed and corresponds to the residual non-deuterated solvent, chloroform (CHCl₃) .

Potential Impurities and Their Signatures

A key application of ¹H NMR is the assessment of sample purity. Based on the common synthesis of this compound, potential impurities could include:

-

2-Chlorothiazole (Starting Material): The ¹H NMR spectrum of 2-chlorothiazole would show two doublets for the two protons on the thiazole ring.

-

Carboxylic Acid: Aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid (2-chlorothiazole-5-carboxylic acid)[7]. The carboxylic acid proton is highly deshielded and would appear as a broad singlet, typically between 10-13 ppm[2][4].

-

Residual Solvents: Solvents used in the synthesis and purification, such as ethyl acetate or hexane, would show characteristic signals if not completely removed.

The absence of signals other than those for the product, TMS, and residual CDCl₃ in the spectrum indicates a high degree of purity.

Conclusion

The ¹H NMR spectrum of this compound is straightforward and highly informative. It is characterized by two distinct singlets at approximately 9.96 ppm and 8.21 ppm, corresponding to the aldehyde and thiazole ring protons, respectively. This guide provides the theoretical basis for these spectral features, a robust experimental protocol for data acquisition, and a framework for spectral interpretation. For scientists engaged in the synthesis and application of this versatile building block, a thorough understanding of its ¹H NMR spectrum is fundamental to ensuring structural integrity and sample purity, thereby underpinning the reliability and reproducibility of their research.

References

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR? Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chlorothiazole-5-carboxaldehyde 95453-58-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chlorothiazole-5-carbaldehyde

Abstract

2-Chlorothiazole-5-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2][3] Its synthetic value is anchored in the versatile reactivity of the C5-aldehyde group, which is electronically modulated by the unique properties of the 2-chlorothiazole scaffold. The inherent electron-withdrawing nature of both the thiazole ring and the C2-chloro substituent significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly susceptible to a diverse array of chemical transformations. This guide provides an in-depth exploration of the aldehyde group's reactivity, presenting a framework for its strategic manipulation in synthetic workflows. We will dissect key reaction classes—including nucleophilic additions, condensation reactions for carbon-carbon and carbon-nitrogen bond formation, reductions, and oxidations—supported by mechanistic insights, field-proven experimental protocols, and structured data to empower researchers in leveraging this potent synthetic intermediate.

Molecular Architecture and Electronic Profile

The reactivity of the aldehyde in this compound is best understood by first examining the molecule's electronic landscape. The thiazole ring is an electron-deficient aromatic system, and the chlorine atom at the C2 position further withdraws electron density by induction. This cumulative effect creates a significant partial positive charge (δ+) on the carbonyl carbon of the aldehyde, making it an excellent electrophile.

This enhanced electrophilicity is the cornerstone of its chemical behavior, promoting rapid reactions with a wide range of nucleophiles under mild conditions.[4]

1.1. Synthesis of the Core Scaffold

The primary route to this compound involves the formylation of 2-chlorothiazole. This is typically achieved through lithiation at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting organolithium species with an electrophilic formylating agent such as ethyl formate.[5]

Experimental Protocol: Synthesis of this compound [5]

-

To a stirred solution of 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add ethyl formate (1.2 eq) dropwise to the solution, again maintaining the reaction temperature at -78 °C.

-

Continue stirring for an additional hour at -78 °C.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to yield this compound.[5]

Key Reaction Classes of the Aldehyde Group

The enhanced electrophilicity of the aldehyde facilitates a broad spectrum of transformations, which are foundational for generating molecular diversity.

2.1. Condensation Reactions for C=C and C=N Bond Formation

Condensation reactions are among the most powerful applications of this aldehyde, enabling the construction of complex molecular architectures.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or an ammonium salt.[6][7][8] This reaction is a reliable method for forming a new carbon-carbon double bond, yielding α,β-unsaturated systems that are themselves versatile synthetic intermediates.[9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by recrystallization from ethanol to yield the dicyanovinyl thiazole derivative.

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[10][11] The reaction of this compound with a phosphorus ylide (a Wittig reagent) provides a highly reliable and stereoselective route to various vinyl-thiazole derivatives.[12] Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes.[13]

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

-

In a flame-dried, two-neck flask under an inert atmosphere, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 eq) portion-wise or dropwise to generate the ylide. A distinct color change (often to deep orange or red) indicates ylide formation.

-

Stir the mixture for 30-60 minutes at the appropriate temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography on silica gel to isolate the desired alkene.

The condensation of the aldehyde with primary amines is a straightforward and efficient method to form imines, commonly known as Schiff bases. This reaction is fundamental in constructing C=N bonds and is widely used in the synthesis of ligands for metal complexes and various biologically active molecules.[14][15][16][17] The reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.[16]

Experimental Protocol: Synthesis of a Schiff Base

-

Dissolve this compound (1.0 eq) and the desired primary amine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-5 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may crystallize out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography.

2.2. Reduction and Oxidation of the Aldehyde

The aldehyde group is readily reduced to a primary alcohol, (2-chlorothiazol-5-yl)methanol. This transformation is a key step for introducing a flexible hydroxymethyl linker. Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for this purpose, offering excellent chemoselectivity.[18]

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Carefully quench the reaction by adding water or dilute aqueous HCl.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the alcohol, which can be further purified if necessary.

The aldehyde can be efficiently oxidized to the corresponding carboxylic acid, 2-chlorothiazole-5-carboxylic acid, a valuable intermediate for amide couplings and esterifications. A variety of oxidizing agents can be employed, with Jones reagent (CrO₃ in sulfuric acid) and potassium permanganate (KMnO₄) being common choices.[18]

Experimental Protocol: Oxidation with Jones Reagent

-

Dissolve this compound (1.0 eq) in acetone in a flask equipped with a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare Jones reagent separately and add it dropwise to the aldehyde solution. A color change from orange to green will be observed. Continue addition until the orange color persists.

-

Stir the mixture at 0 °C for 1 hour.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the green color is re-established.

-

Filter the mixture to remove chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to be acidic (pH 2-3) with dilute HCl, which should precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Summary of Reactivity and Applications

The aldehyde group of this compound serves as a versatile synthetic handle. Its heightened electrophilicity allows for a wide range of transformations under predictable and often mild conditions. This reliability makes it an invaluable starting material for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.[1][19]

| Reaction Type | Reagents/Catalyst | Product Functional Group | Synthetic Utility |

| Knoevenagel Condensation | Active methylene compound, Piperidine | α,β-Unsaturated system (C=C) | Michael acceptors, building blocks for complex heterocycles. |

| Wittig Reaction | Phosphorus ylide, Strong base | Alkene (C=C) | Synthesis of vinyl-thiazoles, chain extension. |

| Schiff Base Formation | Primary amine, Acid catalyst | Imine (C=N) | Ligand synthesis, precursors for bioactive amines. |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | Introduction of a flexible linker, further functionalization. |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) | Amide coupling, ester formation. |

Conclusion

As demonstrated, this compound is far more than a simple heterocyclic aldehyde. It is a powerful and versatile intermediate whose reactivity is precisely tuned by its electronic structure. The predictable and efficient transformations of its aldehyde group—spanning condensation, reduction, and oxidation pathways—provide chemists with a robust toolkit for molecular construction. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to fully exploit the synthetic potential of this key building block in their scientific endeavors.

References

- Debski, N., Hanefeld, W., & Schlitzer, M. (1997). Improved Synthesis of 2-Substituted 4-Chlorothiazole-5-carbaldehydes. Journal of Heterocyclic Chemistry, 34(5), 1427-1429.

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

- Various Authors. (2022). The Knoevenagel Condensation.

- Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.

- Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.

-

2-Chlorothiazole. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

- Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry.

-

Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84.

- Soderberg, T. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.

- Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3. (2024).

- Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2021). Baghdad Science Journal.

- Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. (n.d.). Journal of Chemical Health Risks.

- Soderberg, T. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

- Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

- Zhou, Y., et al. (2015). Synthesis of 2-aminoxazole-5-carbamides and 2-aminothiazole-5-carbamides as potent inhibitors of CML. Monatshefte für Chemie - Chemical Monthly, 146, 997–1003.

- Synthesis of Schiff Bases of Salicylaldehyde with Chloro Substituted 2-Aminobenzothiazole, Their Metal Ion Complexes and Antibacterial Evaluation. (2021).

- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure and Applied Chemistry.

- Enzymatic reactions towards aldehydes: An overview. (2020). Flavour and Fragrance Journal, 35(3), 221-239.

- Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (2023). Indian Journal of Chemistry.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical-Biological Interactions, 330, 109244.

- McMurry, J. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.

- An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.

- Asymmetric Nucleophilic Addition Reactions of Aldehydes with Optically Active Dithioacetals and Their Application to Optically A. (2002). Tetrahedron: Asymmetry, 13(9), 925-928.

-

Aldehydes and Ketones. (n.d.). MSU Chemistry. Retrieved January 4, 2026, from [Link]

- Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1991). Journal of the Chemical Society, Perkin Transactions 1, 1, 1-10.

-

4-Chlorothiazole-5-carboxaldehyde. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pure.tue.nl [pure.tue.nl]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 15. pnrjournal.com [pnrjournal.com]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Electrophilicity of 2-Chlorothiazole-5-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of 2-chlorothiazole-5-carbaldehyde, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The presence of both a reactive aldehyde and a chloro-substituted thiazole ring imparts a unique and tunable electrophilicity to the molecule. This document will delve into the electronic properties of this compound, explore its key reactions with various nucleophiles, and provide detailed experimental protocols for its synthesis and derivatization. The insights presented herein are intended to empower researchers in the rational design of novel molecular entities for drug discovery and other applications.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[2][3] Its unique electronic and steric properties allow it to participate in various biological interactions, making it a cornerstone in the development of new therapeutic agents. This compound, with its strategically placed functional groups, serves as a powerful synthon for the elaboration of complex thiazole-containing molecules.[1] The inherent electrophilicity of this compound is the key to its synthetic utility, enabling a diverse range of chemical transformations.

Electronic Properties and Inherent Electrophilicity

The electrophilic character of this compound is a direct consequence of its electronic structure. The thiazole ring itself is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electron deficiency is further amplified by the presence of two powerful electron-withdrawing groups: the chlorine atom at the 2-position and the formyl group at the 5-position.

-

Inductive and Mesomeric Effects: Both the chlorine atom and the aldehyde group exert strong inductive (-I) and mesomeric (-M) effects. These effects synergistically reduce the electron density of the thiazole ring, making it highly susceptible to nucleophilic attack. The C2 and C5 positions are particularly activated.

-

Dual Electrophilic Centers: The molecule presents two primary electrophilic sites:

-

The Aldehyde Carbon: The carbonyl carbon of the formyl group is a classic electrophilic center, readily attacked by a wide range of nucleophiles.

-

The C2 Carbon of the Thiazole Ring: The carbon atom bonded to the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the thiazole ring and the aldehyde group.

-

The interplay of these electronic factors governs the reactivity and selectivity of this compound in various chemical reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the formylation of 2-chlorothiazole.[4]

Experimental Protocol: Formylation of 2-Chlorothiazole[4]

-

Reaction Setup: A solution of 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (n-BuLi) (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete deprotonation at the C5 position.

-

Formylation: N,N-Dimethylformamide (DMF) (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The stirring is continued for another 1-2 hours at the same temperature.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

| Reactant | Reagent/Solvent | Conditions | Product | Yield |

| 2-Chlorothiazole | 1. n-BuLi, THF2. DMF | -78 °C to rt | This compound | Typically >70% |

Key Reactions Harnessing the Electrophilicity

The dual electrophilic nature of this compound allows for a variety of synthetic transformations.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for carbon-carbon bond formation and functional group interconversion.

The Knoevenagel condensation is a classic reaction involving the condensation of an aldehyde with an active methylene compound.[5][6] The electron-withdrawing nature of the 2-chlorothiazole ring enhances the electrophilicity of the aldehyde, facilitating this reaction.

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for the Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile[7][8]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add malononitrile (1.05 eq).

-

Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine (typically 0.1 eq), is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Purification: The product can be further purified by recrystallization if necessary.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8] this compound readily undergoes this reaction with various phosphorus ylides to yield the corresponding vinylthiazole derivatives.[9]

Diagram: Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide[12]

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF is treated with a strong base such as n-butyllithium or sodium hydride at 0 °C to generate the ylide.

-

Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired 2-chloro-5-vinylthiazole.

The aldehyde functionality can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.[10][11]

-

Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH4) in methanol or ethanol selectively reduces the aldehyde to the corresponding alcohol, (2-chlorothiazol-5-yl)methanol.[10]

-

Oxidation: Oxidation to 2-chlorothiazole-5-carboxylic acid can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).[11][12][13]

Reactions at the C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles via an SNAr mechanism. The electron-withdrawing aldehyde group enhances the electrophilicity of the C2 carbon, facilitating this substitution.

Diagram: SNAr Mechanism

Caption: General mechanism for the SNAr reaction on this compound.

Common nucleophiles that can displace the chloride include:

-

Amines: Primary and secondary amines react to form 2-aminothiazole derivatives.[14]

-

Thiols: Thiolates react to yield 2-thioether substituted thiazoles.[15][16]

-

Alkoxides: Alkoxides can be used to introduce alkoxy groups at the C2 position.

Experimental Protocol: SNAr with a Secondary Amine[4]

-

Reaction Setup: A mixture of this compound (1.0 eq), the secondary amine (1.2 eq), and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq) in a suitable solvent like acetonitrile or DMF is prepared.

-

Reaction: The mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structure of this compound and its derivatives can be unequivocally confirmed using standard spectroscopic techniques.

| Technique | Key Features for this compound |

| 1H NMR | - Aldehydic proton (CHO) singlet around δ 9.8-10.0 ppm.- Thiazole proton (H4) singlet around δ 8.0-8.5 ppm. |

| 13C NMR | - Carbonyl carbon (CHO) signal around δ 180-190 ppm.- Thiazole carbons (C2, C4, C5) in the aromatic region. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm-1.- C-Cl stretching vibration. |

| Mass Spectrometry | - Molecular ion peak (M+) corresponding to the molecular weight (147.58 g/mol for C4H2ClNOS).[17]- Isotopic pattern characteristic of a chlorine-containing compound. |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. Its pronounced electrophilicity, stemming from the synergistic electron-withdrawing effects of the chloro and formyl substituents on the thiazole ring, allows for a wide range of predictable and high-yielding chemical transformations. A thorough understanding of its electronic properties and reactivity patterns, as detailed in this guide, is crucial for its effective utilization in the design and synthesis of next-generation pharmaceuticals and functional materials.

References

-

Debski, N., Hanefeld, W., & Schlitzer, M. (1997). Improved Synthesis of 2-Substituted 4-Chlorothiazole-5-carbaldehydes. Journal of Heterocyclic Chemistry, 34(5), 1427-1429. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

ResearchGate. (2022). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Chemistry LibreTexts. (2015, July 18). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

-

LookChem. (n.d.). Aqueous Wittig reactions of aldehydes with in situ formed semistabilized phosphorus ylides. [Link]

-

PubMed. (n.d.). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

-

Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. [Link]

-

CORA. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. [Link]

-

Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]

-

ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

-

ACS Publications. (2024, July 10). Desulfurization of Thiols for Nucleophilic Substitution. [Link]

-

Digital Repository of University of Baghdad. (2024, March 1). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

-

OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

MDPI. (n.d.). Recent Developments on Five-Component Reactions. [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- Google Patents. (n.d.). The preparation method of 2-thiazole carboxaldehyde compounds.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

MDPI. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]

-

Wyzant. (2020, October 18). reaction of Grignard reagents with aldehydes and ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. [Link]

-

ResearchGate. (n.d.). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. [Link]

-

ResearchGate. (n.d.). Condensation of 2-aminobenzenethiol and benzaldehyde compounds for 5–10 min. [Link]

-

Sci-Hub. (n.d.). 5-Nitrothiazole-2-carboxaldehyde and 5-Nitrothiazole-2-carboxylic Acid'. [Link]

-

Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Improved Synthesis of 2-Substituted 4-Chlorothiazole-5-carbaldehydes - Lookchem [lookchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. DSpace [cora.ucc.ie]

- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. sioc.cas.cn [sioc.cas.cn]

- 16. benchchem.com [benchchem.com]

- 17. 2-Chlorothiazole-5-carboxaldehyde 95453-58-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Thiazole Aldehydes

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and history of thiazole aldehydes, a class of heterocyclic compounds that have emerged as pivotal building blocks in modern chemistry. From their early, often serendipitous, discoveries to their current status as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, the story of thiazole aldehydes is a testament to the enduring power of synthetic chemistry. This document will delve into the historical context of their discovery, the evolution of their synthesis, and the ever-expanding scope of their applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Dawn of Thiazole Chemistry: A Historical Perspective

The history of thiazole aldehydes is intrinsically linked to the broader history of thiazole chemistry itself. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, was first described in the late 19th century. The seminal work in this field was the Hantzsch thiazole synthesis, developed by Arthur Hantzsch in 1887, which provided the first general and reliable method for constructing the thiazole ring system. This reaction, involving the condensation of a-haloketones with thioamides, laid the foundation for the systematic exploration of thiazole chemistry and, by extension, the eventual synthesis of thiazole aldehydes.

Early interest in thiazoles was significantly bolstered by the discovery of their presence in natural products, most notably Vitamin B1 (Thiamine). The elucidation of Thiamine's structure in the 1930s revealed a pyrimidine ring linked to a thiazole moiety, sparking a wave of research into the synthesis and biological activity of thiazole derivatives. The degradation of Thiamine was found to yield various thiazole compounds, some of which were aldehydes, providing an early glimpse into the potential of this class of molecules.